Cas no 478366-11-9 (N-((6-bromopyridin-2-yl)methyl)propan-2-amine)
N-((6-Bromopyridin-2-yl)methyl)propan-2-amine is a brominated pyridine derivative featuring an isopropylamine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom at the 6-position of the pyridine ring enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The secondary amine group offers additional modification potential, making it valuable for constructing complex molecular architectures. Its well-defined structure and high purity ensure consistent performance in synthetic applications. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules due to its balanced lipophilicity and structural flexibility.
478366-11-9 structure
Product Name:N-((6-bromopyridin-2-yl)methyl)propan-2-amine
CAS No:478366-11-9
MF:C9H13BrN2
MW:229.116921186447
MDL:MFCD26047258
CID:2126925
PubChem ID:18771633
Update Time:2025-06-06
N-((6-bromopyridin-2-yl)methyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-((6-bromopyridin-2-yl)methyl)propan-2-amine
- DA-05575
- SCHEMBL5338175
- A1-05872
- N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
- (6-Bromo-pyridin-2-ylmethyl)-isopropyl-amine
- PSRBLRVLHVFDIH-UHFFFAOYSA-N
- 478366-11-9
-
- MDL: MFCD26047258
- Inchi: 1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3
- InChI Key: PSRBLRVLHVFDIH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(CNC(C)C)=N1
Computed Properties
- Exact Mass: 228.02621Da
- Monoisotopic Mass: 228.02621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 24.9Ų
N-((6-bromopyridin-2-yl)methyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 178695-2.500g |
N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine |
478366-11-9 | 2.500g |
$1403.00 | 2023-09-07 |
N-((6-bromopyridin-2-yl)methyl)propan-2-amine Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
478366-11-9 (N-((6-bromopyridin-2-yl)methyl)propan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent